Cyanuric chloride-13C3

Vue d'ensemble

Description

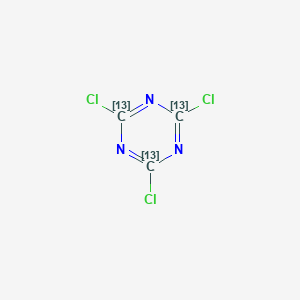

Cyanuric chloride-13C3 is a variant of Cyanuric chloride, which is a white solid and the chlorinated derivative of 1,3,5-triazine . It is the trimer of cyanogen chloride and is primarily used as a precursor to the herbicide atrazine .

Synthesis Analysis

Cyanuric chloride is used as a reagent in organic synthesis for the conversion of alcohols into alkyl chlorides, and carboxylic acids into acyl chlorides . The synthesis of 13C3-Cyanuric Chloride involves 13C3-cyanuric acid, phosphorus pentachloride, and phosphorus oxychloride .Molecular Structure Analysis

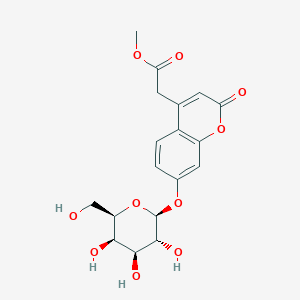

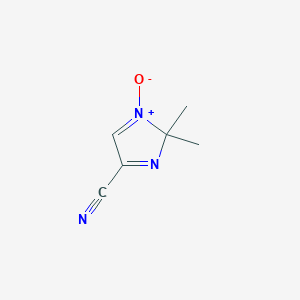

The empirical formula of Cyanuric chloride-13C3 is 13C3Cl3N3 . It has a molecular weight of 187.39 . The structure of Cyanuric chloride-13C3 is similar to that of Cyanuric chloride, which is the chlorinated derivative of 1,3,5-triazine .Chemical Reactions Analysis

Cyanuric chloride is employed as a reagent in organic synthesis for the conversion of alcohols into alkyl chlorides, and carboxylic acids into acyl chlorides . It is also used as a dehydrating agent, for example, in the conversion of amides to nitriles, and for the activation of carboxylic acids for reduction to alcohols .Physical And Chemical Properties Analysis

Cyanuric chloride-13C3 is a solid with a boiling point of 190°C and a melting point of 145-147°C . It has a molecular weight of 187.39 .Applications De Recherche Scientifique

Synthesis of Isotopically Labeled Compounds

Cyanuric chloride-13C3: is instrumental in the synthesis of isotopically labeled compounds. For instance, it is used as a precursor to synthesize 13C3-cyanuric acid , which is then converted into 13C3-cyanuric chloride through chlorination with PCl5-POCl3 . This labeled cyanuric chloride can be further reacted with amines to produce isotopically labeled triazines, such as 13C3-simazine , which are valuable in environmental and metabolic studies .

Development of Synthetic Lipids

The compound serves as a basis for creating compositionally diverse lipids. These synthetic lipids are characterized by their ability to form nanoparticles, which are stable for at least one month and can be used in various biological applications, including gene delivery and immunization . The lipids synthesized from cyanuric chloride-13C3 have been evaluated for their potential in drug encapsulation and plasmid delivery in vitro .

Gene Delivery Systems

Cyanuric chloride-13C3-based lipids have shown promise in gene delivery systems. They have been tested for their ability to deliver plasmids effectively in vitro, which is a crucial step in gene therapy research. The stability and low toxicity of these lipids make them suitable candidates for further exploration in this field .

Immunization Research

In immunization research, cyanuric chloride-13C3-derived lipids are used to induce antibody profiles similar to other hydrophobic anchors in liposomal peptide vaccines. This application is significant in the development of new vaccines and understanding the structure-immunogenicity relationships critical to advancing liposomal vaccine design .

Nanoparticle Formation

The ability of cyanuric chloride-13C3-based lipids to form nanoparticles is leveraged in the creation of amphipathic vectors for pharmaceutical delivery. These nanoparticles can be optimized to deliver both hydrophobic and hydrophilic agents, enhancing the efficacy of therapeutic delivery systems .

Liposomal Vaccine Design

Cyanuric chloride-13C3 is used to generate diverse lipid compounds that can serve as platforms for liposomal vaccine design. By facilitating efficient and cost-effective lipid synthesis, it provides opportunities to access diverse compositional space for use in gene, drug, and vaccine delivery .

Mécanisme D'action

Target of Action

Cyanuric chloride-13C3 is a chemically labeled variant of cyanuric chloride, a compound that has been utilized in the development of new synthetic lipid compounds . The primary targets of cyanuric chloride-13C3 are these lipid compounds, which can form nanoparticles and be used in various biological applications, including gene delivery and immunization .

Mode of Action

Cyanuric chloride-13C3 interacts with its targets by serving as a chemoselective linker due to the thermally controlled reactivity of its three electrophilic carbons . This allows it to be incorporated into target molecules, enabling the monitoring of their fate and interactions within biological or chemical systems .

Biochemical Pathways

Cyanuric chloride-13C3 affects the biochemical pathways involved in the synthesis of lipid compounds . It has been used to create diverse lipid compounds, which can encapsulate drugs, genes, and peptides . These lipid compounds can then be used in various biological applications, such as gene delivery and immunization .

Pharmacokinetics

The use of stable isotopes like 13c has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Cyanuric chloride-13C3’s action is the formation of new synthetic lipid compounds that can form nanoparticles . These nanoparticles can remain stable for at least one month and can be used for various biological applications . For instance, these lipids are capable of plasmid delivery in vitro, and inducing antibody profiles similar to other hydrophobic anchors in liposomal peptide vaccines .

Action Environment

The action of Cyanuric chloride-13C3 can be influenced by environmental factors such as temperature and the presence of water. Cyanuric chloride-13C3 is stable under normal conditions but may decompose under high temperatures or in the presence of strong oxidizing agents . It is also hygroscopic and should be stored away from water .

Safety and Hazards

Orientations Futures

Cyanuric chloride has been utilized in the development of new synthetic lipid compounds using two differing schemes . This strategy provides a simple method to alter the structure of lipids to optimize lipid properties depending on the desired outcome . It also shows promise in enhancing the dye adsorption, antimicrobial and anti-creasing properties of treated samples .

Propriétés

IUPAC Name |

2,4,6-trichloro-(2,4,6-13C3)1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3N3/c4-1-7-2(5)9-3(6)8-1/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNCLNQXLYJVJD-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=N[13C](=N[13C](=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583894 | |

| Record name | 2,4,6-Trichloro(~13~C_3_)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanuric chloride-13C3 | |

CAS RN |

286013-07-8 | |

| Record name | 2,4,6-Trichloro(~13~C_3_)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286013-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[Cyclopropyl(isopropyl)amino]ethyl}acetamide](/img/structure/B141255.png)

![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)

![5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid](/img/structure/B141267.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)